Aimp2-DX2-IN-1 is a compound associated with the AIMP2 gene, which encodes the aminoacyl tRNA synthetase complex interacting multifunctional protein 2. This protein plays a crucial role in various cellular processes, including protein synthesis and regulation of cell proliferation. Aimp2-DX2, a splicing variant of AIMP2, has emerged as a significant focus in cancer research due to its involvement in tumorigenesis and chemoresistance, particularly in epithelial ovarian cancer and nasopharyngeal carcinoma .
The AIMP2 gene is located on chromosome 7 and is known for its multifaceted roles in cellular functions. It interacts with several proteins and is essential for the stability of the aminoacyl-tRNA synthetase complex, which is vital for protein synthesis . Research has highlighted the importance of Aimp2-DX2 in cancer biology, suggesting its potential as a therapeutic target .
Aimp2-DX2-IN-1 can be classified as an oncogenic protein involved in cellular signaling pathways that regulate cell growth and survival. Its classification within the broader context of cancer research underscores its significance in understanding tumor biology and developing targeted therapies.
The synthesis of Aimp2-DX2-IN-1 involves molecular biology techniques that focus on manipulating the AIMP2 gene to produce specific splice variants. Techniques such as polymerase chain reaction (PCR), cloning, and transfection are typically employed to generate and isolate the Aimp2-DX2 variant from human cells.
The molecular structure of Aimp2-DX2-IN-1 is characterized by its interaction domains that facilitate binding with other proteins involved in cellular signaling pathways. The protein's structure includes several alpha-helices and beta-sheets typical of multifunctional proteins.
Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may provide detailed insights into the three-dimensional conformation of Aimp2-DX2. These data are crucial for understanding how structural variations influence its function and interactions within cells.
Aimp2-DX2 participates in several biochemical reactions within the cell, primarily related to protein synthesis and degradation pathways. It mediates interactions that lead to ubiquitination processes affecting various target proteins, including transcription factors like MYC.
The mechanism of action of Aimp2-DX2 involves its regulatory role in signaling pathways that control cell proliferation and apoptosis. By modulating the activity of key proteins involved in these pathways, Aimp2-DX2 can promote or inhibit tumor growth.
Research indicates that overexpression of Aimp2-DX2 correlates with increased cell proliferation and migration in cancerous tissues, highlighting its potential role as an oncogene . Additionally, it appears to interact with tumor suppressor pathways, further complicating its role in cancer biology.
Aimp2-DX2-IN-1 exhibits properties typical of proteins involved in cellular signaling. These include stability under physiological conditions and solubility in aqueous environments.
The chemical properties are largely defined by its amino acid composition, which influences its interaction capabilities with other biomolecules. The presence of functional groups allows for diverse interactions critical for its biological functions.
Analyses using mass spectrometry or other proteomic techniques can provide insights into post-translational modifications that affect the activity and stability of Aimp2-DX2.
Aimp2-DX2-IN-1 has significant applications in scientific research, particularly in cancer biology. Its role as a potential therapeutic target opens avenues for developing new treatments aimed at overcoming chemoresistance in tumors. Additionally, understanding its mechanisms can contribute to advancements in targeted therapies for various cancers, making it a focal point for ongoing research efforts .
AIMP2-DX2-IN-1 (Compound 35) is a small-molecule inhibitor designed to specifically target the oncogenic splice variant AIMP2-DX2, which lacks exon 2 of the full-length tumor suppressor AIMP2. AIMP2-DX2 is overexpressed in multiple cancers (e.g., non-small cell lung cancer, colorectal cancer) and promotes tumorigenesis by competitively inhibiting the native AIMP2’s interactions with key signaling proteins like p53, TRAF2, and FUSE-binding protein [3] [9]. Crucially, AIMP2-DX2 stabilizes KRAS by binding to its hypervariable region and G-domain, thereby blocking Smurf2-mediated ubiquitination and degradation. This stabilization enhances KRAS-driven cell proliferation and transformation [1].
AIMP2-DX2-IN-1 disrupts the protein-protein interaction between AIMP2-DX2 and heat shock protein 70 (HSP70), which is essential for AIMP2-DX2 stability. HSP70 binds to the N-terminal flexible region of AIMP2-DX2, preventing its ubiquitination by the E3 ligase Siah1 [3] [4]. By inhibiting this interaction, AIMP2-DX2-IN-1 promotes Siah1-mediated ubiquitination and proteasomal degradation of AIMP2-DX2. Consequently, KRAS degradation is restored, and downstream oncogenic signaling is suppressed. In cellular assays, this mechanism translates to potent inhibition of cancer cell viability, with half-maximal inhibitory concentrations of 0.150 μM in H460 cells (high AIMP2-DX2 expression) and 0.690 μM in A549 cells (moderate expression) [5] [6].
Table 1: Cellular Activity of AIMP2-DX2-IN-1 in Lung Cancer Models
| Cell Line | AIMP2-DX2 Expression | Half-Maximal Inhibitory Concentration (μM) | Biological Effect |
|---|---|---|---|
| H460 | High | 0.150 ± 0.062 | Reduction in cell viability |
| A549 | Moderate | 0.690 ± 0.648 | Reduction in cell viability |
| WI-26 | Low (Normal) | Not active | No cytotoxicity |
The molecular specificity of AIMP2-DX2-IN-1 arises from its targeted binding to the exon 1/3 junction domain of AIMP2-DX2—a structural epitope absent in full-length AIMP2. This junction forms a unique hydrophobic groove comprising residues Val²⁴, Tyr²⁵, and Leu²⁷, which are critical for HSP70 binding. Biophysical studies confirm that AIMP2-DX2-IN-1 occupies this groove, competitively displacing HSP70 [3] [9]. Mutagenesis experiments further validate this mechanism: Substitutions like Tyr²⁵Ala or Leu²⁷Ala in AIMP2-DX2 abolish HSP70 binding and sensitize the variant to degradation [3] [7].
Structural analyses reveal that AIMP2-DX2-IN-1 (molecular weight: 359.42 g/mol) contains a benzodioxane core linked to a biphenyl sulfonamide group. This arrangement facilitates π-π stacking with Tyr²⁵ and van der Waals contacts with Val²⁴ and Leu²⁷. The inhibitor exhibits >100-fold selectivity for AIMP2-DX2 over AIMP2, as confirmed by luciferase-based binding assays [6] [8]. Additionally, it shows no activity against WI-26 normal lung cells, underscoring its cancer-specific mechanism [5].
Table 2: Key Binding Interactions Between AIMP2-DX2-IN-1 and AIMP2-DX2
| AIMP2-DX2 Residue | Interaction Type | Role in Binding |
|---|---|---|
| Val²⁴ | Van der Waals | Hydrophobic anchoring |
| Tyr²⁵ | π-π stacking | Stabilizes aromatic core |
| Leu²⁷ | Van der Waals | Enhances binding affinity |
| Phe⁴²⁸ (HSP70) | Displaced | Competitive inhibition |
The development of AIMP2-DX2-IN-1 originated from scaffold-hopping strategies applied to early hits like BC-DXI-04 (half-maximal inhibitory concentration = 40.1 μM) and BC-DXI-03. Initial modifications focused on aryl sulfonamide derivatives, leading to BC-DXI-843—a compound with improved potency (half-maximal inhibitory concentration = 0.92 μM) but suboptimal metabolic stability [6] [8]. Subsequent structure-activity relationship studies identified the benzodioxane scaffold as a superior chemotype due to its enhanced hydrophobic interactions with the AIMP2-DX2 binding pocket [6].
Critical structure-activity relationship findings include:
Despite its potency, AIMP2-DX2-IN-1 exhibits poor metabolic stability in human liver microsomes, a limitation traced to cytochrome P450 (CYP) inhibition (e.g., CYP2C9, CYP2D6). Current optimization efforts focus on replacing labile ester groups and reducing CYP off-target interactions [5] [6].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: